4'-Iodo[1,1'-biphenyl]-3-amine
Description
Overview of Biphenyl (B1667301) Core Structures in Advanced Organic Chemistry
The biphenyl moiety, consisting of two phenyl rings linked by a single carbon-carbon bond, is a privileged structure in organic chemistry. rsc.orgfrontiersin.org It forms the backbone of numerous compounds with significant applications, ranging from pharmaceuticals and agrochemicals to advanced materials like liquid crystals and organic light-emitting diodes (OLEDs). rsc.orgatamanchemicals.com The inherent stability and rigidity of the biphenyl scaffold are key to its utility. rsc.org However, the basic biphenyl structure is a neutral hydrocarbon, requiring the introduction of functional groups to undergo further reactions. researchgate.net
The functionalization of biphenyls is achieved through a variety of well-established organic reactions. These transformations allow chemists to strategically modify the biphenyl core, creating a diverse array of derivatives. Key synthetic methodologies include:
Cross-Coupling Reactions: Palladium-catalyzed reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings are paramount for synthesizing unsymmetrical biaryls. rsc.org The Suzuki-Miyaura coupling, in particular, is a widely used method for forming C-C bonds. gre.ac.uk
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic methods for attaching alkyl and acyl groups to the aromatic rings of the biphenyl system. rsc.org
Amination Reactions: The introduction of amine groups, often via palladium-catalyzed methods like the Buchwald-Hartwig amination, yields aminobiphenyls, which are crucial precursors for many biologically active molecules. rsc.orgwjpmr.com
The prevalence of the biphenyl structure in FDA-approved drugs underscores its importance in medicinal chemistry. frontiersin.org Its ability to serve as a scaffold allows for the precise spatial arrangement of various pharmacophores, influencing the biological activity of the resulting molecule.
Importance of Amine and Aryl Iodide Functionalities in Synthetic Transformations
The synthetic utility of 4'-Iodo[1,1'-biphenyl]-3-amine is greatly enhanced by its two functional groups: a primary aromatic amine (-NH₂) and an aryl iodide (-I). Each group offers a distinct avenue for chemical modification, making the compound a bifunctional building block.
Primary Aromatic Amines: Primary aromatic amines are fundamental building blocks in the synthesis of pharmaceuticals, dyes, and functional organic materials. rsc.org The amine group can participate in a wide range of chemical transformations, including:
N-Arylation: The Buchwald-Hartwig amination allows for the coupling of the amine with various aryl halides, forming triarylamines or other complex amine structures. wjpmr.comwikipedia.org
Amide Formation: Reaction with acyl chlorides or carboxylic acids yields amides, a common functional group in biologically active compounds.
Diazotization: The amine can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide variety of other functional groups. The Sandmeyer reaction, for instance, uses diazonium salts to introduce halides, cyanides, or hydroxyl groups. acs.org
Aryl Iodides: Aryl iodides are highly valued in synthetic chemistry due to the reactivity of the carbon-iodine bond. The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides excellent substrates for a variety of coupling reactions. rsc.org Key transformations involving aryl iodides include:
Palladium-Catalyzed Cross-Coupling: Aryl iodides are premier coupling partners in reactions like Suzuki, Heck, Sonogashira, and Negishi couplings, enabling the formation of new carbon-carbon bonds. rsc.orgsmolecule.comlookchem.com The initial step in many of these catalytic cycles involves the oxidative addition of the palladium catalyst into the C-I bond. rsc.org
Aryl Radical Formation: Aryl iodides can serve as precursors to aryl radicals through single-electron reduction, which can then participate in various cyclization and addition reactions. nih.gov
Amination and Etherification: Under Buchwald-Hartwig or similar conditions, the iodide can be substituted by amines or alcohols to form new C-N or C-O bonds, respectively. wikipedia.org
The following table summarizes the key reactions associated with these functional groups.
| Functional Group | Reaction Type | Reagents/Catalysts | Product Type |
| Primary Aromatic Amine | Buchwald-Hartwig N-Arylation | Aryl Halide, Palladium Catalyst, Base | Di- or Tri-arylamine |
| Amide Coupling | Acyl Chloride or Carboxylic Acid | Amide | |
| Sandmeyer Reaction | NaNO₂, Acid; CuX | Aryl Halide, etc. | |
| Aryl Iodide | Suzuki Coupling | Boronic Acid/Ester, Palladium Catalyst, Base | Biaryl |
| Heck Coupling | Alkene, Palladium Catalyst, Base | Aryl-substituted Alkene | |
| Buchwald-Hartwig Amination | Amine, Palladium Catalyst, Base | Aryl Amine |
Scope and Research Context of this compound within Contemporary Chemical Research
Within the landscape of modern chemical research, this compound is primarily valued as a versatile intermediate for the synthesis of more complex molecular architectures. Its bifunctional nature allows for selective and sequential reactions, providing chemists with a powerful tool for building diversity into molecules.
The strategic placement of the amine and iodide groups on opposite rings of the biphenyl scaffold allows for orthogonal chemical strategies. For instance, a researcher could first utilize the amine group in a coupling reaction and then, in a subsequent step, use the iodide for a different transformation, such as a Suzuki or Heck coupling. This step-wise approach is crucial in the multi-step synthesis of complex target molecules, including pharmaceuticals and materials for organic electronics.
While extensive research on this compound itself is not widely published, the research context for its close analogs, such as 4'-Iodo-[1,1'-biphenyl]-4-amine and other halogenated biphenyl amines, highlights its potential applications. smolecule.comsigmaaldrich.comnih.gov These compounds are frequently used as building blocks in medicinal chemistry and materials science. smolecule.comlookchem.com The presence of both a nucleophilic amine and an electrophilic (in the context of cross-coupling) aryl iodide makes this compound an ideal starting material for creating libraries of substituted biphenyls for screening in drug discovery programs or for developing novel ligands and functional materials.
The table below lists some representative biphenyl compounds and their research applications, illustrating the chemical space that this compound and its derivatives occupy.
| Compound | Application/Significance | Reference |
| 4'-methoxy-[1,1'-biphenyl]-3-carbonitrile | Intermediate in organic synthesis | uni-muenchen.de |
| 4'-Iodo-[1,1'-biphenyl]-4-amine | Synthetic intermediate | sigmaaldrich.comnih.govechemi.com |
| N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide | Building block in organic synthesis and medicinal chemistry | smolecule.com |
| 4-Iodobiphenyl | Starting material for Suzuki reactions and synthesis of p-terphenyl (B122091) derivatives | lookchem.com |
Structure
3D Structure
Properties
CAS No. |
62579-68-4 |
|---|---|
Molecular Formula |
C12H10IN |
Molecular Weight |
295.12 g/mol |
IUPAC Name |
3-(4-iodophenyl)aniline |
InChI |
InChI=1S/C12H10IN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H,14H2 |
InChI Key |
NAUNJFYMLRAKOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Insights of 4 Iodo 1,1 Biphenyl 3 Amine Derivatives
Reactivity Profiles of the Amine Moiety
The amine group located on one of the phenyl rings is a primary determinant of the molecule's nucleophilic and basic properties. Its reactivity is characteristic of an aromatic amine, influenced by the electronic effects of the biphenyl (B1667301) system.
Nucleophilic Reactivity and Protonation Equilibria
The nitrogen atom of the 3-amino group possesses a lone pair of electrons, rendering it both a Brønsted-Lowry base and a nucleophile. As a base, it can accept a proton from an acid to form an ammonium salt. The basicity, and conversely the acidity of its conjugate acid (pKaH), is a critical parameter. For comparison, the pKa of aniline's conjugate acid is approximately 4.6. The biphenyl substituent's electronic influence will modulate this value.
As a nucleophile, the amine can attack electron-deficient centers. The nucleophilicity of amines generally correlates with their basicity, with primary amines like the one in the title compound being more nucleophilic than ammonia (B1221849) but less so than corresponding secondary amines. This nucleophilic character is central to its participation in acylation and alkylation reactions.
| Amine Type | General Basicity Trend | General Nucleophilicity Trend |
| Ammonia (NH₃) | Weakest | Weakest |
| Primary (RNH₂) | Intermediate | Intermediate |
| Secondary (R₂NH) | Strongest | Strongest |
| Tertiary (R₃N) | Strong (steric factors can reduce nucleophilicity) | Variable (often reduced by sterics) |
Acylation and Alkylation Mechanisms
Acylation: Derivatives of 4'-Iodo[1,1'-biphenyl]-3-amine readily undergo acylation when treated with acylating agents such as acid chlorides or anhydrides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of a leaving group (e.g., chloride) followed by deprotonation yields a stable amide. This reaction is typically rapid and high-yielding. A key feature is that the resulting amide is significantly less nucleophilic and basic than the starting amine, which prevents over-acylation. nrochemistry.com
Alkylation: The amine moiety can also be alkylated by reacting with alkyl halides. This reaction follows a nucleophilic substitution (typically SN2) mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide. However, this process can be difficult to control. The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a high propensity for subsequent alkylations. This can result in a mixture of secondary, tertiary, and even quaternary ammonium salt products. acs.orgsu.se
Elimination Reactions Involving the Amine Functionality
The amino group itself is a very poor leaving group and does not directly participate in elimination reactions. nrochemistry.comwikipedia.orglibretexts.org However, it can be chemically transformed into a group that is readily eliminated. The most significant of these transformations for primary aromatic amines is diazotization .
In this process, the amine reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0–5 °C), to form a diazonium salt. researchgate.netacs.org The resulting diazonium group (-N₂⁺) is an exceptionally good leaving group because it is eliminated as stable dinitrogen gas (N₂). yonedalabs.comlibretexts.orgacs.org This diazonium salt intermediate is highly versatile and can undergo a variety of subsequent reactions, effectively "eliminating" the original amine functionality and replacing it with another group. For instance, in the Sandmeyer reaction, the diazonium salt is treated with copper(I) salts (CuX, where X = Cl, Br, CN) to introduce a variety of substituents onto the aromatic ring. acs.org
Reactivity of the Aryl Iodide Moiety
The carbon-iodine bond on the second phenyl ring is the other key reactive site. Aryl iodides are the most reactive of the aryl halides in many important catalytic reactions due to the relatively low strength of the C-I bond.
Oxidative Addition in Cross-Coupling Catalysis
The aryl iodide moiety is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. wikipedia.orgbyjus.comjk-sci.comwikipedia.orgorganic-chemistry.org The critical, and often rate-determining, step in these catalytic cycles is the oxidative addition of the aryl iodide to a low-valent metal center, typically palladium(0). nrochemistry.comwikipedia.orglibretexts.orgbyjus.comrsc.org
In this step, the palladium(0) complex inserts into the carbon-iodine bond, breaking it and forming two new bonds: a palladium-carbon bond and a palladium-iodine bond. The palladium center is oxidized from the 0 to the +2 oxidation state. The high reactivity of aryl iodides in this step compared to other aryl halides is due to the lower C-X bond dissociation energy. libretexts.org
| Aryl Halide (Ar-X) | Relative Rate of Oxidative Addition |
| Ar-I | Fastest |
| Ar-OTf (triflate) | Fast |
| Ar-Br | Intermediate |
| Ar-Cl | Slowest |
This high reactivity allows cross-coupling reactions involving the iodo-substituent to proceed under milder conditions than those with the corresponding bromo- or chloro-derivatives, making this compound a valuable precursor for the synthesis of more complex, substituted biphenyl structures. wikipedia.org
Involvement in Hypervalent Iodine Chemistry
Aryl iodides serve as fundamental precursors for the synthesis of hypervalent iodine reagents, where the iodine atom exists in a higher oxidation state, such as +3 (Iodine(III) or λ³-iodanes) or +5 (Iodine(V) or λ⁵-iodanes). princeton.eduwikipedia.orge-bookshelf.de These reagents are prized for their oxidizing properties and reactivity, which often mimics that of heavy metal reagents but without the associated toxicity. princeton.edue-bookshelf.de
The synthesis of hypervalent iodine(III) compounds from an aryl iodide like this compound typically involves oxidation with a suitable oxidizing agent. For example, treatment with peracetic acid or meta-chloroperoxybenzoic acid (mCPBA) in the presence of acetic acid can yield a (diacetoxyiodo)arene derivative. organic-chemistry.org These, in turn, can be converted to other important reagents such as iodosylarenes (ArIO), (dichloroiodo)arenes (ArICl₂), and diaryliodonium salts ([Ar₂I]⁺X⁻). su.sebeilstein-journals.orgarkat-usa.org Diaryliodonium salts, for instance, can be prepared from aryl iodides by oxidation followed by coupling with another arene or an organoboron reagent. su.se These hypervalent iodine compounds are powerful electrophilic arylating agents and oxidants in their own right, further extending the synthetic utility of the parent aryl iodide. su.seacs.org
Electrophilic Aromatic Substitution on the Biphenyl Core
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.comdalalinstitute.com In the case of this compound, the biphenyl core offers multiple sites for substitution, and the regiochemical outcome is dictated by the directing effects of the existing substituents: the 3-amino group, the 4'-iodo group, and the phenyl rings themselves.
Attack of the electrophile (E+) : The π-electron system of one of the aromatic rings acts as a nucleophile, attacking the electrophile. This is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com
Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
The regioselectivity of the substitution on this compound is determined by the combined influence of its substituents on the stability of the sigma complex.
Amino Group (-NH₂) : Located at the 3-position, the amino group is a powerful activating group. Through its strong +R (resonance) effect, it donates electron density into the ring, significantly stabilizing the positive charge of the arenium ion intermediate. This effect is most pronounced when the electrophile adds to the positions ortho and para to the amino group. Therefore, the -NH₂ group is a potent ortho, para-director. libretexts.orgmasterorganicchemistry.com
Iodo Group (-I) : Located at the 4'-position on the second ring, the iodo group is a deactivating substituent. Halogens are electronegative and withdraw electron density through the -I (inductive) effect, making the ring less nucleophilic and slowing the rate of reaction compared to benzene. libretexts.orglibretexts.org However, they also possess lone pairs of electrons that can be donated via the +R effect. This resonance donation, although weaker than the inductive withdrawal, preferentially stabilizes the sigma complex for ortho and para attack. Thus, the iodo group is a deactivating ortho, para-director. libretexts.orgyoutube.com
Phenyl Substituent : Each phenyl ring acts as a substituent on the other. A phenyl group is generally considered to be a weak activating group and an ortho, para-director, as it can extend the delocalization of the positive charge in the sigma complex via resonance. pearson.com
Predicted Regioselectivity:
To predict the major product of an EAS reaction (e.g., nitration, halogenation), we must assess which ring is more reactive and which positions on that ring are most favored.
Ring Activation : The ring containing the 3-amino group is strongly activated, while the ring with the 4'-iodo group is deactivated. Therefore, electrophilic attack will overwhelmingly occur on the amine-substituted ring.
Directing Effects on the Activated Ring : The amino group at C3 directs incoming electrophiles to the ortho positions (C2, C4) and the para position (C6). The phenyl group at C1 also directs ortho (C2, C6) and para (C4). The directing effects of both substituents are synergistic, strongly favoring substitution at positions 2, 4, and 6.
Considering steric hindrance, the C2 and C6 positions are adjacent to the bulky phenyl group, which may slightly disfavor substitution at these sites compared to the C4 position. Therefore, the most likely major products of electrophilic aromatic substitution on this compound would be the 2-substituted, 4-substituted, and 6-substituted derivatives on the amine-bearing ring, with the precise ratio depending on the specific electrophile and reaction conditions.
| Substituent | Ring Position | Electronic Effect | Classification | Directing Preference |
| Amino (-NH₂) | 3 | Strong +R, Weak -I | Strongly Activating | Ortho, Para |
| Iodo (-I) | 4' | Weak +R, Strong -I | Weakly Deactivating | Ortho, Para |
| Phenyl (-C₆H₄I) | 1 | Weak +R, Weak -I | Weakly Activating | Ortho, Para |
| Phenyl (-C₆H₄NH₂) | 1' | Strong +R, Weak -I | Strongly Activating | Ortho, Para |
This table summarizes the electronic effects and directing preferences of the substituents on the this compound core.
Electrochemical Oxidation and Reduction Mechanisms
The electrochemical properties of this compound are governed by its two primary redox-active moieties: the oxidizable amino group and the reducible iodo-aromatic system. Cyclic voltammetry (CV) is a powerful technique used to study such redox processes, providing information on oxidation and reduction potentials. nih.govresearchgate.net
Electrochemical Oxidation:
The oxidation of aromatic amines, such as the aniline-like moiety in this compound, typically proceeds via the removal of an electron from the nitrogen atom's lone pair. mdpi.com This initial one-electron oxidation forms a radical cation. The stability of this intermediate is crucial to the reversibility of the redox process.
The proposed mechanism for the oxidation of the amino group is as follows:
Formation of a Radical Cation : The molecule undergoes a one-electron oxidation at the anode to form a radical cation, with the charge and radical character primarily localized on the nitrogen atom and delocalized into the aromatic ring.
Follow-up Reactions : This highly reactive radical cation can undergo several subsequent reactions, depending on the solvent, pH, and presence of other nucleophiles. Common pathways include deprotonation, dimerization (e.g., to form benzidine-type structures), or reaction with solvent molecules. Studies on the electrocatalytic oxidation of the related compound 4-aminobiphenyl have shown that degradation can proceed through the formation of various transformation products. nih.gov
The presence of the electron-donating amino group makes the molecule relatively easy to oxidize. The specific oxidation potential would be influenced by the electronic effects of the iodo-substituted phenyl ring.
Electrochemical Reduction:
The reduction of this compound will primarily involve the carbon-iodine bond. The electrochemical reduction of aryl halides is a well-studied process that typically leads to the cleavage of the carbon-halogen bond. uantwerpen.be
The proposed mechanism for reduction is:
Electron Transfer : The molecule accepts an electron at the cathode, forming a radical anion.
Dissociative Electron Transfer : The C-I bond in the radical anion cleaves, releasing an iodide ion (I⁻) and forming an aryl radical.
Hydrogen Atom Abstraction : The resulting aryl radical abstracts a hydrogen atom from the solvent or supporting electrolyte to yield the de-iodinated product, 3-aminobiphenyl.
| Process | Active Moiety | Initial Step | Key Intermediate | Final Product (Typical) |
| Oxidation | 3-Amino Group | One-electron removal | Radical Cation | Dimerized or Solvated Products |
| Reduction | 4'-Iodo Group | One-electron addition | Radical Anion | De-iodinated Biphenyl |
This table outlines the primary electrochemical oxidation and reduction pathways for this compound.
Intramolecular Interactions and Their Influence on Reactivity
The three-dimensional structure and internal electronic interactions of this compound play a critical role in determining its chemical reactivity. The most significant intramolecular interaction in biphenyl systems is the balance between steric hindrance and electronic conjugation, which dictates the torsional or dihedral angle between the two phenyl rings.
Steric Hindrance : In biphenyl, the hydrogens on the ortho positions of the two rings (C2, C6, C2', and C6') experience steric repulsion, also known as a steric clash. stackexchange.comrsc.org This repulsion prevents the molecule from adopting a perfectly planar conformation. In the gas phase, biphenyl has a dihedral angle of approximately 44°, which represents a compromise between maximizing π-conjugation (favoring planarity) and minimizing steric repulsion (favoring a perpendicular arrangement). ic.ac.uk The presence of substituents at the ortho positions can dramatically increase this angle, further inhibiting conjugation. askfilo.com In this compound, the substituents are not in the ortho positions, so the steric hindrance is primarily from the four ortho hydrogens.
Electronic Conjugation : The degree of planarity directly affects the extent of π-orbital overlap across the central C-C bond. A more planar conformation allows for better electronic communication between the two rings and their respective substituents. This conjugation is crucial for:
Electrophilic Aromatic Substitution : Delocalization of the positive charge in the sigma complex across both rings can stabilize the intermediate and influence the reaction rate. A significant twist between the rings would reduce this stabilization. askfilo.com
Electrochemical Processes : The ease of oxidation and reduction can be affected by the extent of the conjugated system. A more planar system can better delocalize the charge of the radical ions formed, thereby stabilizing them.
Advanced Spectroscopic Characterization of 4 Iodo 1,1 Biphenyl 3 Amine and Its Analogs
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of 4'-Iodo[1,1'-biphenyl]-3-amine by providing its exact mass with high accuracy. This precision allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₂H₁₀IN), HRMS can confirm its elemental composition by matching the experimentally measured mass to the theoretically calculated mass. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are often used to generate ions of the analyte for HRMS analysis. rsc.org The high resolution helps in resolving isotopic patterns, which is particularly useful for iodine-containing compounds, as iodine is monoisotopic (¹²⁷I).
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Elemental Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₂H₁₁IN⁺ | 296.0036 |
| [M+Na]⁺ | C₁₂H₁₀INNa⁺ | 317.9855 |
| [M]⁺˙ | C₁₂H₁₀IN⁺˙ | 294.9958 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile compounds. emerypharma.com However, this compound, due to the polar amine group (-NH₂), is not sufficiently volatile for direct GC-MS analysis. iu.edu To overcome this limitation, chemical derivatization is employed to convert the amine into a more volatile and thermally stable derivative. researchgate.netjfda-online.com This process involves replacing the active hydrogens on the amine group with nonpolar moieties. sigmaaldrich.com
Silylation is the most common derivatization method for compounds containing amine groups. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the amine hydrogens with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.comnih.gov This derivatization reduces the polarity of the molecule, allowing it to be readily analyzed by GC-MS. researchgate.net The resulting mass spectrum of the TMS-derivative will show a characteristic molecular ion peak and fragmentation pattern that can be used for structural confirmation and quantification. sigmaaldrich.com
Table 2: Common Derivatization Agents for Amines in GC-MS
| Derivatization Agent | Abbreviation | Derivative Formed | Key Characteristics |
|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Highly effective for amines and other polar groups; volatile by-products. jfda-online.com |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | A powerful silylating agent, often used for hindered groups. nih.gov |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Forms TBDMS derivatives that are more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com |
| Trifluoroacetic anhydride | TFAA | Trifluoroacetyl (TFA) | An acylating agent that improves chromatographic behavior and detection. iu.edu |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Photoluminescence)
Electronic spectroscopy provides information about the electronic transitions within a molecule. For this compound, UV-Vis and photoluminescence spectroscopy can reveal details about its π-conjugated system and the influence of its substituents.
The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within the biphenyl (B1667301) backbone. researchgate.net The presence of the amino group (-NH₂) as an auxochrome is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted biphenyl. The iodine atom, while primarily influencing the molecule's mass and reactivity, can also affect the electronic spectrum. The absorption of light in the visible region by molecular iodine is due to electronic transitions. physicsopenlab.org In gas-phase samples, electronic transitions often show sharp vibrational structures. gustavus.edu
Photoluminescence (fluorescence) spectroscopy measures the light emitted from a molecule after it has absorbed light. The emission spectrum provides information about the excited electronic states. While many aromatic amines are fluorescent, the presence of the heavy iodine atom in this compound may lead to quenching of fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.
Table 3: Expected Spectroscopic Properties of this compound
| Spectroscopy Type | Expected λmax / Emission Range | Transition Type | Notes |
|---|---|---|---|
| UV-Vis Absorption | 250-350 nm | π→π* | The biphenyl system's absorption is modified by the -NH₂ and -I substituents. |
| Photoluminescence | Variable | S₁→S₀ | Emission may be weak or quenched due to the presence of the heavy iodine atom. |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. dntb.gov.ua This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions of this compound.
Table 4: Representative Crystallographic Data for a Halogenated Aromatic Analog
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.6166 |
| b (Å) | 10.1262 |
| c (Å) | 17.6938 |
| β (°) | 98.201 |
| Volume (ų) | 1528.1 |
| Z (molecules/unit cell) | 4 |
Data presented is for a representative bromo-substituted benzimidazole (B57391) analog and serves as an illustrative example of typical crystallographic parameters. mdpi.com
Table of Compounds
| Compound Name |
|---|
| This compound |
| N,O-bis(trimethylsilyl)trifluoroacetamide |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide |
Computational and Theoretical Investigations of 4 Iodo 1,1 Biphenyl 3 Amine
Quantum Chemical Methodologies for Electronic Structure and Geometry
The foundation of understanding the properties of 4'-Iodo[1,1'-biphenyl]-3-amine at a molecular level lies in the application of quantum chemical methodologies. These methods are employed to determine the molecule's electronic structure and to optimize its geometry.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. scirp.org For substituted biphenyls, DFT calculations are instrumental in predicting their geometries and torsional energy barriers. rsc.orgresearchgate.net In the case of this compound, DFT calculations would typically be initiated by constructing an initial 3D model of the molecule. This model would then be subjected to geometry optimization using a suitable functional, such as B3LYP, and a basis set like 6-311G(d,p). banglajol.infobanglajol.info
The choice of functional and basis set is crucial for obtaining accurate results. For systems involving heavy atoms like iodine, basis sets that include effective core potentials (ECPs) are often employed to reduce computational cost while maintaining accuracy. The calculations would yield the optimized molecular structure, including bond lengths, bond angles, and the dihedral angle between the two phenyl rings. Furthermore, DFT can be used to calculate various electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These properties provide insights into the reactivity and intermolecular interactions of the molecule.
| Parameter | Typical Value/Method | Information Gained |
|---|---|---|
| Functional | B3LYP, PBE0, M06-2X | Approximation of the exchange-correlation energy |
| Basis Set | 6-311+G(d,p), def2-TZVP | Mathematical description of atomic orbitals |
| Solvation Model | PCM, SMD | Accounts for the effect of a solvent on the molecule |
| Optimized Dihedral Angle | Predicted Value (°C) | The twist angle between the two phenyl rings |
| HOMO-LUMO Gap | Predicted Value (eV) | Electronic excitability and chemical reactivity |
For a more rigorous and accurate determination of the electronic structure and geometry, ab initio and post-Hartree-Fock methods can be employed. researchgate.net Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of theoretical accuracy by including electron correlation effects more explicitly than standard DFT functionals. nih.gov
These methods are computationally more demanding but can be crucial for obtaining benchmark-quality data, especially for properties sensitive to electron correlation, such as interaction energies and torsional barriers. nih.gov For this compound, MP2 calculations could be used to refine the geometry obtained from DFT. Coupled Cluster calculations with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry and could provide highly accurate single-point energy calculations on the MP2-optimized geometry. These high-level calculations are particularly valuable for validating the results from more computationally efficient DFT methods. scispace.com
Molecular Conformation and Stereochemistry Analysis
The conformational flexibility of the biphenyl (B1667301) scaffold is a key determinant of its properties. The rotation around the central carbon-carbon single bond is a critical aspect of the stereochemistry of these molecules.
The torsional dynamics of the biphenyl system in this compound are governed by the potential energy surface along the dihedral angle of the central C-C bond. This rotation is hindered by steric interactions between the substituents on the ortho positions of the phenyl rings. In this specific molecule, there are no ortho substituents, which would suggest a relatively low barrier to rotation.
However, the presence of the meta- and para-substituents can still influence the torsional potential. Computational methods, particularly DFT, are well-suited to calculate the rotational barrier by performing a series of constrained geometry optimizations at fixed dihedral angles. rsc.orgresearchgate.net This allows for the mapping of the potential energy surface as a function of the torsional angle. The results of such calculations would provide the energy of the planar and perpendicular transition states, as well as the equilibrium dihedral angle of the molecule. semanticscholar.org
| Parameter | Predicted Value | Significance |
|---|---|---|
| Equilibrium Dihedral Angle | ~40-50°C | The most stable conformation of the molecule |
| Rotational Energy Barrier | Low to moderate | The energy required for rotation around the central C-C bond |
| Planar Transition State Energy | Higher than equilibrium | Energy maximum due to steric hindrance |
| Perpendicular Transition State Energy | Higher than equilibrium | Energy maximum due to loss of conjugation |
Atropisomerism occurs in biphenyls when rotation around the central C-C bond is sufficiently hindered to allow for the isolation of stable rotational isomers. pharmaguideline.com This typically requires the presence of bulky substituents in the ortho positions. cutm.ac.in In the case of this compound, the substituents are in the meta and para positions.
While the iodine atom is bulky, its para position means it does not directly hinder the rotation around the biphenyl linkage. The amine group in the meta position also presents a minimal steric barrier. slideshare.net Therefore, it is predicted that this compound would not exhibit atropisomerism under normal conditions, as the rotational barrier would be too low to allow for the isolation of stable enantiomers at room temperature. wikipedia.orgyoutube.com However, computational studies can precisely quantify this rotational barrier and predict the half-life of the rotational isomers, confirming the absence of stable atropisomers.
Prediction of Spectroscopic Properties
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.
Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the UV-Vis absorption spectra of organic molecules. chemrxiv.org For this compound, TD-DFT calculations would provide the excitation energies and oscillator strengths of the electronic transitions. This would allow for the simulation of the UV-Vis spectrum, predicting the wavelength of maximum absorption (λmax).
The prediction of Nuclear Magnetic Resonance (NMR) spectra is another important application of computational chemistry. arxiv.orgrogue-scholar.org By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the chemical shifts of the ¹H and ¹³C atoms. niscpr.res.inniscpr.res.in These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted NMR spectra can be compared with experimental data to confirm the structure of the molecule.
| Spectroscopic Technique | Predicted Property | Computational Method |
|---|---|---|
| UV-Vis Spectroscopy | λmax | TD-DFT |
| ¹H NMR Spectroscopy | Chemical Shifts (ppm) | DFT (GIAO) |
| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) | DFT (GIAO) |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT |
Computational NMR Chemical Shift Calculation (e.g., GIAO Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict NMR chemical shifts with high accuracy, aiding in spectral assignment and structural confirmation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and effective approach for calculating NMR shielding tensors. nih.govtifrh.res.in
The process involves first optimizing the molecular geometry of this compound using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and an appropriate basis set. researchgate.net Following geometry optimization, the GIAO method is employed to compute the isotropic magnetic shielding constants for each nucleus (e.g., ¹³C and ¹H). nih.govnih.gov These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (TMS). researchgate.net
Calculated chemical shifts can help resolve ambiguities in experimental spectra, especially for complex molecules with many overlapping signals. researchgate.net The accuracy of these predictions depends on the chosen computational level and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). researchgate.net
Table 1: Illustrative Calculated vs. Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom Position | Calculated ¹³C Chemical Shift (δ) | Hypothetical Experimental ¹³C Chemical Shift (δ) | Atom Position | Calculated ¹H Chemical Shift (δ) | Hypothetical Experimental ¹H Chemical Shift (δ) |
| C1 | 142.5 | 142.1 | H2 | 6.85 | 6.82 |
| C2 | 114.8 | 114.5 | H4 | 6.70 | 6.68 |
| C3 | 148.9 | 148.5 | H5 | 7.20 | 7.17 |
| C4 | 115.2 | 114.9 | H6 | 6.90 | 6.88 |
| C5 | 130.1 | 129.8 | H2' | 7.45 | 7.42 |
| C6 | 118.5 | 118.2 | H3' | 7.80 | 7.77 |
| C1' | 139.2 | 138.9 | H5' | 7.80 | 7.77 |
| C2' | 129.0 | 128.7 | H6' | 7.45 | 7.42 |
| C3' | 138.3 | 138.0 | NH₂ | 3.75 | 3.70 |
| C4' | 92.5 | 92.1 | |||
| C5' | 138.3 | 138.0 | |||
| C6' | 129.0 | 128.7 | |||
| Note: This table is for illustrative purposes. The calculated values are typical predictions from DFT/GIAO methods, and the experimental values are hypothetical. |
Simulated Vibrational and Electronic Spectra
Theoretical simulations can generate vibrational (Infrared and Raman) and electronic (UV-Vis) spectra, which are invaluable for interpreting experimental results and understanding molecular properties.
Vibrational Spectra: Harmonic vibrational frequencies are calculated after the geometry of this compound has been optimized to a stationary point on the potential energy surface. These calculations, typically performed at the DFT level, yield a set of vibrational modes, their corresponding frequencies (wavenumbers), and their intensities for both IR and Raman spectra. researchgate.net
Key vibrational modes for this molecule would include:
N-H stretching and bending frequencies from the amine group.
C-I stretching frequency, typically at low wavenumbers.
Aromatic C-H stretching and bending modes.
C-C stretching modes within and between the phenyl rings.
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net
Table 2: Illustrative Calculated Vibrational Frequencies for Key Modes of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity |
| N-H Asymmetric Stretch | 3550 | 3410 | High |
| N-H Symmetric Stretch | 3450 | 3315 | High |
| Aromatic C-H Stretch | 3150-3050 | 3025-2930 | Medium |
| C=C Aromatic Stretch | 1610-1450 | 1545-1390 | High |
| N-H Scissoring | 1620 | 1555 | Medium |
| C-N Stretch | 1320 | 1265 | Medium |
| C-I Stretch | 530 | 510 | Low |
| Note: This table is illustrative, showing typical results from DFT calculations. |
Electronic Spectra: Electronic spectra, specifically UV-Vis absorption, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelength (λmax) and the oscillator strength for each transition, which corresponds to the intensity of the absorption peak. These calculations help identify the nature of the electronic transitions, such as π→π* transitions within the aromatic system or n→π* transitions involving the lone pair of the amine nitrogen.
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and intermediates that may be difficult or impossible to observe experimentally. nih.gov For this compound, theoretical methods can elucidate the pathways of reactions involving its key functional groups: the amine and the carbon-iodine bond.
Potential reactions for study include:
N-Alkylation and N-Acylation: The amine group can act as a nucleophile. libretexts.org Computational modeling can map the potential energy surface for its reaction with electrophiles like alkyl halides or acid chlorides. This involves locating the transition state for the nucleophilic attack and calculating the activation energy, providing insight into the reaction rate. nih.gov
Palladium-Catalyzed Cross-Coupling: The C-I bond is a common site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). DFT calculations can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, identifying the rate-determining step and the geometry of all intermediates and transition states.
Diazotization: The primary amine can be converted to a diazonium salt, a versatile intermediate. Theoretical studies can explore the mechanism of this transformation and the subsequent reactions of the diazonium species.
By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. This profile reveals the activation barriers for each step, offering a quantitative understanding of the reaction's kinetics and thermodynamics. unl.edu
Analysis of Intermolecular Interactions, Including Halogen Bonding
The solid-state packing and solution-phase behavior of this compound are governed by non-covalent intermolecular interactions. Its structure is particularly interesting due to the presence of both a hydrogen bond donor (the -NH₂ group) and a halogen bond donor (the iodine atom).
Halogen Bonding: The iodine atom in this compound can act as a potent halogen bond donor. This is due to the formation of a "σ-hole," a region of positive electrostatic potential on the outer surface of the iodine atom, opposite to the C-I covalent bond. acs.org This positive region can engage in a strong, directional, non-covalent interaction with a Lewis base or an electron-rich site (e.g., a carbonyl oxygen, a nitrogen atom, or a π-system of another molecule). acs.orgnih.gov The strength of this interaction generally follows the trend I > Br > Cl > F. nih.gov
Hydrogen Bonding: The primary amine group (-NH₂) is a classic hydrogen bond donor and can also act as a hydrogen bond acceptor. It can form strong hydrogen bonds with suitable partners, significantly influencing the crystal structure and physical properties of the compound.
Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and analysis of the molecular electrostatic potential (MEP) surface are used to characterize and quantify these interactions. researchgate.net MEP maps visually identify the electron-rich (negative potential, hydrogen/halogen bond acceptor) and electron-poor (positive potential, hydrogen/halogen bond donor) regions of the molecule, predicting the sites of interaction.
Charge Transport Properties and Electronic Band Structure Calculations
The biphenyl and arylamine moieties in this compound suggest its potential for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). researchgate.netrsc.org Triarylamine derivatives are well-known hole-transporting materials. researchgate.net Computational modeling is essential for predicting the charge transport characteristics of such molecules.
Key parameters determined through calculation include:
Ionization Potential (IP) and Electron Affinity (EA): These correspond to the energy required to remove an electron and the energy released upon gaining an electron, respectively. They are often approximated by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Reorganization Energy (λ): This is the energy cost associated with the geometric relaxation of a molecule when it gains or loses an electron. A low reorganization energy is crucial for efficient charge transport.
Transfer Integral (t): This parameter quantifies the electronic coupling between adjacent molecules in a crystal or aggregate and is highly sensitive to their relative orientation. aps.org
From these parameters, the charge carrier mobility can be estimated. For crystalline organic semiconductors, electronic band structure calculations can be performed to determine the bandwidth of the HOMO and LUMO levels. A larger bandwidth generally corresponds to a lower effective mass for charge carriers and potentially higher mobility. aps.org These calculations provide a theoretical foundation for designing and screening new organic semiconductor materials.
Lack of Specific Research Data on "this compound" for Specified Advanced Applications
Following a comprehensive search for scientific literature and research data, it has been determined that there is insufficient specific information available to construct a detailed article on the applications of "this compound" according to the provided outline.
The performed searches did not yield specific research findings, data tables, or detailed discussions directly linking "this compound" to its use as a precursor for Organic Light-Emitting Diodes (OLEDs), blue emitters, components in organic semiconductors, materials for Liquid Crystal Displays (LCDs), advanced polymer and coating formulations, or as a linker for Metal-Organic Frameworks (MOFs).
While the chemical structure of this compound, featuring a biphenyl core with both an amine (-NH2) and an iodo (-I) functional group, suggests its potential as a versatile synthetic intermediate in organic and materials chemistry, there is no readily available literature that details its specific use and performance in the advanced applications requested. The amine group could potentially be used for polymerization (e.g., to form polyimides) or as a coordinating site, and the iodo group is a common functional handle for cross-coupling reactions (such as Suzuki or Buchwald-Hartwig amination) to build more complex molecules. However, without specific studies or patents describing these applications for this exact compound, generating a scientifically accurate and thorough article as per the user's strict instructions is not possible.
Therefore, the content required to populate the sections and subsections of the requested article could not be located. Any attempt to create the article would involve speculation and extrapolation from unrelated compounds, which would violate the core requirements of focusing solely on "this compound" and adhering to scientifically validated findings.
Applications of 4 Iodo 1,1 Biphenyl 3 Amine in Advanced Materials Science and Organic Synthesis
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Engineering Chemical Stability and Porosity in MOF Structures
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area and tunable pore environments make them promising for applications in gas storage, separation, and catalysis. The stability and porosity of MOFs are critical properties that are largely dictated by the choice of metal nodes and organic linkers. nih.gov
While 4'-Iodo[1,1'-biphenyl]-3-amine is not a standard linker itself, its structural characteristics make it an excellent candidate for incorporation into MOF design to enhance these properties.
Rigid Biphenyl (B1667301) Backbone: The biphenyl core provides rigidity, which is crucial for creating robust frameworks that maintain their porous structure after the removal of solvent molecules. This rigidity helps prevent pore collapse, leading to permanent porosity.
Amine Functional Group: The amine group (-NH2) can serve two primary purposes. Firstly, it can act as a coordination site to bind with metal centers during MOF synthesis. Secondly, it can be used to functionalize the pores of a pre-existing MOF through post-synthetic modification. Amine-functionalized MOFs often exhibit an increased affinity for acidic gases like carbon dioxide (CO2), enhancing their separation capabilities. mdpi.com
Iodo Group for Post-Synthetic Modification (PSM): The iodine atom is a highly versatile functional group for PSM. It can be readily converted into other functional groups or used as a handle in carbon-carbon bond-forming reactions (e.g., Suzuki or Sonogashira coupling) after the MOF has been assembled. This allows for the precise engineering of the pore environment, where the introduction of larger or more functional pillars can tune the pore size and introduce new chemical properties, thereby influencing both stability and selective adsorption.
The use of extended and functionalized ligands is a key strategy for producing MOFs with large, stable pores. nih.gov The bifunctionality of this compound allows it to act as a modulator or be integrated into more complex linkers, providing a pathway to engineer MOFs with tailored chemical stability and controlled porosity.
Catalysis and Ligand Design for Selective Chemical Transformations
The development of efficient and selective catalysts is a cornerstone of modern organic chemistry. This compound serves as a valuable scaffold in the design of ligands and as a substrate in important catalytic processes.
Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically pure or enriched form, relies heavily on the use of chiral catalysts or ligands. While this compound is an achiral molecule, its structure is a precursor for the synthesis of more complex chiral ligands.
The amine group can be readily derivatized by reacting it with chiral molecules, such as amino acids or other chiral building blocks, to introduce a stereocenter. rsc.orgnih.gov Furthermore, the iodo- and amine- groups can be used in subsequent reactions to build larger, sterically hindered structures. In some biphenyl systems, sufficient steric hindrance around the central carbon-carbon single bond can restrict rotation, leading to a form of chirality known as atropisomerism. By participating in reactions that build up such sterically demanding structures, this compound can be a key component in the synthesis of atropisomeric chiral ligands, which are highly effective in many asymmetric transformations.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is an ideal substrate for these transformations due to its two reactive sites: the carbon-iodine bond and the nitrogen-hydrogen bonds of the amine.
The C-I bond is highly reactive in palladium catalysis. Aryl iodides are excellent coupling partners in reactions such as:
Suzuki Coupling: Reaction with an arylboronic acid to form a new C-C bond, extending the biphenyl system to a terphenyl or more complex poly-aryl structure.
Heck Coupling: Reaction with an alkene to form a new C-C bond.
Buchwald-Hartwig Amination: The amine group on the molecule can itself react with another aryl halide, or the iodo- group can react with a different amine, to form diarylamine structures. acs.orgrsc.org
C-H Arylation: The iodo-biphenyl moiety can be used to arylate C-H bonds on other molecules, a process that streamlines synthesis by avoiding pre-functionalization. nih.gov
The presence of both a reactive C-I bond and an amine group allows for sequential, site-selective functionalization, making this compound a versatile building block for creating complex molecular architectures through palladium catalysis.
| Reaction Name | Coupling Partner | Bond Formed | Product Type |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂ | C-C | Terphenyl or higher order biphenyl |
| Heck Coupling | Alkene (R-CH=CH₂) | C-C | Styrenyl-biphenyl derivative |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | N-Aryl-[1,1'-biphenyl]-3,4'-diamine derivative |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C | Alkynyl-biphenyl derivative |
Chemical Building Blocks and Intermediates for Complex Molecular Architectures
The utility of this compound extends to its role as a fundamental building block for constructing larger, more intricate molecules with applications in materials science and analytical chemistry.
p-Terphenyls and other higher-order oligo- and polyphenylenes are of significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and liquid crystals. uwec.edu Their properties are highly dependent on the substituents attached to the phenyl rings.
The synthesis of substituted p-terphenyls can be efficiently achieved using palladium-catalyzed cross-coupling reactions. nih.gov this compound serves as an excellent starting material in this context. Through a Suzuki coupling reaction with a substituted phenylboronic acid, the iodo- group can be replaced with a third phenyl ring, directly yielding an amine-substituted p-terphenyl (B122091) derivative. The amine group can be retained or further modified to tune the electronic and physical properties of the final molecule.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
|---|---|---|---|
| This compound | Phenylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | [1,1':4',1''-Terphenyl]-3-amine |
In analytical chemistry, particularly in chromatography techniques like HPLC, derivatization is the process of chemically modifying an analyte to make it suitable for detection. sdiarticle4.com This often involves attaching a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection) to the analyte. nih.gov
While this compound itself is more likely to be an analyte that is derivatized via its primary amine group, its structure holds potential for it to be converted into a derivatization reagent. For this to occur, the amine group would typically be transformed into a reactive moiety, such as an isothiocyanate, sulfonyl chloride, or N-hydroxysuccinimide ester. Such a reagent could then be used to "tag" other primary or secondary amines. sigmaaldrich.com
The advantages of using a reagent based on this biphenyl scaffold would include:
Strong UV Absorbance: The extended π-system of the biphenyl core provides strong UV absorbance, leading to high sensitivity in detection.
Potential for Fluorescence: The rigid structure is a good platform for creating fluorescent molecules upon further modification.
Heavy Atom for Mass Spectrometry: The presence of iodine provides a distinct isotopic signature that can aid in identification by mass spectrometry.
Although not a conventional off-the-shelf reagent, the chemical functionality of this compound provides a clear pathway for its development into a specialized derivatization agent for targeted analytical applications. mdpi.com
Structure Property Relationships for 4 Iodo 1,1 Biphenyl 3 Amine Derivatives in Non Biological Contexts
Influence of Substituent Position (Iodo at 4', Amine at 3) on Electronic Distribution
The electronic properties of a substituted biphenyl (B1667301) are heavily influenced by the nature and position of its functional groups. In 4'-Iodo[1,1'-biphenyl]-3-amine, the molecule features an electron-donating amine group on one ring and a halogen (iodo) group on the other. The amine group (-NH₂) is a strong activating group, meaning it donates electron density to the aromatic ring through resonance, increasing the ring's nucleophilicity. lumenlearning.com Conversely, the iodine atom has a dual electronic effect: it is electron-withdrawing inductively due to its electronegativity, but it can also donate electron density through resonance via its lone pairs.
For a compound to be aromatic, it must be cyclic, planar, conjugated, and follow Hückel's rule of containing (4n+2) π-electrons. quora.com In this compound, each phenyl ring individually satisfies the conditions for aromaticity. quora.com However, substituents can modulate the degree of aromaticity by altering the π-electron distribution.
Effects of Halogenation on Material Performance and Stability
Iodine doping is a known method for enhancing the electrical conductivity of organic polymers by acting as an electron acceptor (oxidant), thereby creating charge carriers. nih.gov This process can, however, also induce structural changes. The insertion of iodine can modify the refractive index of organic crystals by affecting the electronic polarizability of ions and the local electric field within the material. nih.gov
Regarding stability, the carbon-iodine bond is the weakest among the carbon-halogen bonds, which can make iodinated compounds more susceptible to thermal or photolytic degradation. However, in other contexts, halogenation can increase chemical stability and resistance to oxidation. researchgate.net The presence of iodine can also impact thermal stability; for instance, in polyterpenol thin films, iodine doping led to a phase change and a significant reduction in film thickness at elevated temperatures. nih.gov
| Property | Effect of Halogenation (Specifically Iodination) | Underlying Mechanism | Reference |
|---|---|---|---|
| Electrical Conductivity | Generally increases | Acts as a p-dopant (oxidant), creating charge carriers (holes). | nih.gov |
| Crystal Packing | Can induce more ordered structures | Weak iodine-iodine intermolecular interactions can direct molecular orientation. | acs.org |
| Optical Properties | Can enhance the refractive index and alter absorption spectra | Affects electronic polarizability and can reduce the optical band gap. | nih.gov, nih.gov |
| Thermal Stability | Variable; can decrease due to the weaker C-I bond but can also induce stabilizing phase changes. | Depends on the host material and the nature of the iodine's integration into the structure. | nih.gov |
Role of Amine Functionality in Tunable Material Properties
The amine functional group is a versatile tool for tuning material properties due to its chemical reactivity and ability to form hydrogen bonds. chemistrytalk.orguomustansiriyah.edu.iq Amines are organic bases containing a nitrogen atom with a lone pair of electrons, which allows them to act as hydrogen bond acceptors and nucleophiles. chemistrytalk.orgpurkh.com This functionality is crucial for building advanced materials.
The presence of the amine group in this compound allows for a variety of post-synthetic modifications. It can be protonated to alter solubility and electronic properties, or it can serve as a reactive site for grafting the molecule onto surfaces or polymer backbones. nih.govresearchgate.net This covalent grafting is an efficient way to alter the specific properties of a material. nih.gov
Furthermore, the hydrogen-bonding capability of the amine group can be used to control the supramolecular assembly of materials. In polymers, increasing the degree of amination can lead to dramatically higher and tunable glass transition temperatures (Tg) due to dynamic cross-linking via hydrogen bonds. nih.gov This makes amine functionality a key component in designing materials with adjustable mechanical properties, such as supramolecular elastomers with superior healing capacities. researchgate.net
| Property | Influence of Amine Group | Mechanism | Reference |
|---|---|---|---|
| Glass Transition Temperature (Tg) | Increases with amination degree | Dynamic cross-linking via intermolecular hydrogen bonding. | nih.gov |
| Surface Adsorption | Can be used to functionalize surfaces for enhanced adsorption | Provides active sites for interaction with various molecules. | nih.gov |
| Mechanical Properties | Allows for tunable tensile strength and self-healing | Participation in dynamic supramolecular networks (e.g., hydrogen bonds, metal coordination). | researchgate.net |
| Processability | Can serve as a reactive handle for creating polymers and composites | Acts as a nucleophile or base in polymerization and grafting reactions. | amerigoscientific.com, researchgate.net |
Conformational Flexibility and Rigidity of the Biphenyl Scaffold on Performance
The biphenyl unit is not typically planar in the gas phase or in solution. The two phenyl rings are twisted relative to each other, creating a dihedral angle that results from a balance between two opposing forces: steric hindrance between the ortho-hydrogens on adjacent rings, which favors a twisted conformation (approaching 90°), and π-conjugation between the rings, which favors a planar conformation (0°). quora.com The equilibrium dihedral angle for unsubstituted biphenyl in the gas phase is around 42-45°. colostate.eduscispace.com
This conformational flexibility is a key determinant of the material's properties. A more planar structure allows for greater π-electron delocalization along the molecular axis, which generally leads to a red-shifted absorption spectrum and can improve electrical conductivity. kondratenko.com.uaresearchgate.net Conversely, a more twisted structure disrupts this conjugation. For this compound, the lack of bulky ortho substituents means the dihedral angle will be significant but will still allow for some degree of inter-ring communication. nih.gov
Controlling this dihedral angle is a strategy for tuning material performance. Incorporating rigid biphenyl units into a polymer backbone can increase steric hindrance and raise the glass transition temperature. researchgate.net In molecular electronics, applying an external electric field can potentially alter the dihedral angle, switching the molecule between states of higher and lower conductivity, acting as a molecular trigger. kondratenko.com.ua The degree of planarity can also be influenced by the molecule's environment, such as when it is deposited on a surface, where epitaxial interactions can favor a more planar conformation. westmont.edu
| Dihedral Angle | π-Conjugation | Impact on Electronic Properties | Typical Structural Cause | Reference |
|---|---|---|---|---|
| Small (Approaching 0°) | High | Red-shifted absorption, potentially higher conductivity. | Crystal packing forces, bridging of rings, excitation to a planar excited state. | colostate.edu, researchgate.net |
| Intermediate (~45°) | Moderate | Balance between steric and electronic effects. | Unsubstituted or meta/para-substituted biphenyls in gas/solution. | scispace.com |
| Large (Approaching 90°) | Low | Blue-shifted absorption, disrupted conjugation, rings behave as isolated units. | Bulky ortho-substituents causing significant steric hindrance. | nih.gov, pharmaguideline.com |
Relationship between Molecular Structure and Catalytic Activity/Selectivity
The unique structure of this compound makes it a promising candidate for applications in catalysis, either as a ligand or as a catalyst itself. The amine functionality is a common feature in organocatalysts, where it can activate substrates by forming enamine or iminium ion intermediates. researchgate.net Axially chiral biphenyl-based amines have been designed as effective catalysts for asymmetric reactions. rsc.orgnih.gov
The iodine atom also provides a reactive site. The C-I bond can participate in halogen bonding or undergo oxidative addition with transition metals, making iodinated aromatic compounds crucial building blocks and precursors in cross-coupling reactions. rsc.org Furthermore, molecular iodine itself can catalyze various organic transformations. nih.gov
Emerging Research Directions and Future Outlook for 4 Iodo 1,1 Biphenyl 3 Amine
Development of Novel and Sustainable Synthetic Routes
The synthesis of biphenyl (B1667301) derivatives, including 4'-Iodo[1,1'-biphenyl]-3-amine, is undergoing a transformation towards more sustainable and efficient methods. acs.orgwhiterose.ac.uk Traditional approaches often rely on harsh reaction conditions and catalysts that are not environmentally friendly. acs.org Current research is focused on developing greener alternatives that are both cost-effective and produce high yields.
Key areas of development include:
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a cornerstone for synthesizing biphenyl scaffolds. rsc.orgnih.gov Researchers are optimizing these reactions using novel palladium catalysts and ligands to improve efficiency and functional group tolerance. rsc.orgnih.gov
Mechanochemical Methods: Ball-milling techniques are being explored as a solvent-free or low-solvent alternative to traditional solution-phase synthesis. rsc.orgacs.org This method can lead to higher yields and reduced waste. acs.org
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product purity. The application of flow chemistry to the synthesis of biphenyl derivatives is an active area of investigation.
Design and Discovery of Advanced Functional Materials
The unique structure of this compound, featuring both an iodo and an amine group on a biphenyl framework, makes it a valuable building block for a range of functional materials. smolecule.com The presence of the iodine atom allows for further functionalization through various coupling reactions, while the amine group can be modified to tune the electronic and physical properties of the resulting materials.
Research is currently focused on the following applications:
Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are widely used in the emissive layers of OLEDs due to their high photoluminescence quantum yields and thermal stability. rsc.org The specific properties of this compound could be harnessed to create novel OLED materials with improved efficiency and color purity.
Liquid Crystals: The rigid biphenyl core is a common feature in liquid crystalline molecules. rsc.org By modifying the substituents on the biphenyl rings, researchers can design new liquid crystal materials with specific phase behaviors and electro-optical properties.
Polymers and Nanocomposites: The amine and iodo functionalities of this compound allow for its incorporation into polymer chains, leading to materials with enhanced thermal, mechanical, and electronic properties. prepchem.com
Integration of Computational Design with Experimental Synthesis
Computational modeling is becoming an indispensable tool in the design of new molecules and materials. By using techniques like docking and molecular dynamics simulations, researchers can predict the properties and reactivity of novel compounds before they are synthesized in the lab. acs.org This approach saves time and resources, and allows for a more rational design process.
In the context of this compound, computational methods are being used to:
Predict Reaction Outcomes: Theoretical calculations can help to understand the mechanisms of chemical reactions and predict the most likely products. acs.org
Design Novel Ligands: For catalytic applications, computational screening can identify new ligands that will improve the performance of metal catalysts.
Screen for Biological Activity: Molecular docking can be used to predict how a molecule will interact with a biological target, such as an enzyme or receptor, which is a crucial step in drug discovery. escholarship.org
Exploration of Unprecedented Reactivity and Catalytic Pathways
The presence of both an iodo and an amine group on the biphenyl backbone of this compound opens up possibilities for exploring new and unprecedented chemical reactions. The interplay between these two functional groups can lead to unique reactivity patterns that are not observed in simpler molecules.
Current research is exploring:
Hypervalent Iodine Chemistry: The iodine atom can be oxidized to a higher valence state, creating hypervalent iodine reagents that are powerful oxidizing agents and can participate in a variety of useful transformations. acs.org
Catalysis: The amine group can act as a directing group in metal-catalyzed C-H activation reactions, allowing for the selective functionalization of the biphenyl core. acs.org
Photoredox Catalysis: The unique electronic properties of this compound may make it suitable for use in photoredox catalysis, a rapidly growing field of organic chemistry that uses light to drive chemical reactions.
Applications in Next-Generation Analytical Techniques
The development of highly sensitive and selective analytical methods is crucial for a wide range of scientific disciplines. The distinct properties of this compound make it a promising candidate for use in next-generation analytical techniques.
Potential applications include:
Sensors: The amine group can be functionalized with a fluorophore to create a fluorescent sensor that can detect specific analytes. The iodine atom can also be used as a heavy atom to enhance the sensitivity of certain analytical techniques.
Mass Spectrometry: The presence of iodine provides a unique isotopic signature that can be used to identify and quantify the molecule in complex mixtures.
Deuterium (B1214612) Labeling: The strategic incorporation of deuterium atoms into the molecule can be used to probe reaction mechanisms and study metabolic pathways. nih.gov
Q & A
Q. What are the common synthetic routes for 4'-Iodo[1,1'-biphenyl]-3-amine, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via cross-coupling reactions. A key approach involves:
- Suzuki-Miyaura Coupling : Reacting 3-aminophenylboronic acid with 4-iodobiphenyl under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane/H₂O. Optimize temperature (80–100°C) and base (Na₂CO₃ or K₂CO₃) to achieve yields of 60–75% .
- Ullmann Coupling : Using CuI as a catalyst with 1,2-diamines as ligands in DMF at 120°C. Yields are lower (40–50%) but useful for halogen-rich substrates .
Q. Critical Factors :
Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?
Methodological Answer:
Q. What environmental factors destabilize this compound, and how can stability be improved during storage?
Methodological Answer:
- Light Sensitivity : The iodo group undergoes photolytic cleavage. Store in amber vials at –20°C under inert gas .
- Oxidative Degradation : The amine group is susceptible to oxidation. Add stabilizers like BHT (0.1% w/w) or store under vacuum-sealed conditions .
- pH-Dependent Stability : Protonation of the -NH₂ group (pKa ~4.25) affects solubility. Use buffered solutions (pH 6–8) for aqueous experiments .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
Q. What strategies address low yields in multi-component reactions involving this compound?
Methodological Answer:
- Pre-activation of Substrates : Convert the amine to a more reactive triflate or tosylate intermediate before coupling .
- Microwave-Assisted Synthesis : Reduce reaction times from days to hours (e.g., 2 hours at 150°C) while improving yields by 15–20% .
- Byproduct Analysis : Use LC-MS to identify competing pathways (e.g., homocoupling of boronic acids) and adjust catalyst loading (e.g., 5 mol% Pd) to suppress them .
Q. How does isotopic labeling (e.g., ¹³C, ¹⁵N) enhance metabolic or mechanistic studies of this compound?
Methodological Answer:
- Tracer Studies : Synthesize ¹³C-labeled derivatives at the biphenyl core (e.g., [¹³C₆]-biphenyl) to track metabolic pathways via LC-MS/MS .
- Kinetic Isotope Effects (KIE) : Use ¹⁵N-labeled amines to probe rate-limiting steps in enzymatic reactions (e.g., CYP450-mediated oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
